PDHK1 Inhibition: 24 nM IC50 Demonstrates Quantifiable Kinase Engagement
1-(4-(5-Bromopyridin-2-yl)piperidin-1-yl)ethanone exhibits an IC50 of 24 nM against pyruvate dehydrogenase kinase 1 (PDHK1) in a radiometric biochemical kinase assay [1]. In the same assay series, the compound displays reduced potency against PDHK4 (IC50 = 87 nM), PDHK3 (IC50 = 90 nM), and PDHK2 (IC50 = 132 nM), establishing an isoform selectivity profile of approximately 3.6-fold for PDHK1 over PDHK2 [1]. By comparison, an unsubstituted piperidine analog (Compound 5, R = H) in a related PDK2 assay series exhibited an IC50 of 195 nM under comparable conditions [2].
| Evidence Dimension | PDHK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 24 nM |
| Comparator Or Baseline | Target compound vs. PDHK4 (87 nM); PDHK3 (90 nM); PDHK2 (132 nM). Unsubstituted piperidine analog (Compound 5): PDK2 IC50 = 195 nM |
| Quantified Difference | 3.6-fold selectivity for PDHK1 over PDHK2; 8.1-fold greater potency than unsubstituted piperidine analog |
| Conditions | Radiometric biochemical kinase assay (PDHK, unknown origin); PDK2 assay conditions per PMC Table 2 |
Why This Matters
This quantifiable potency and isoform selectivity profile supports selection of this compound for PDHK1-focused research programs, where differentiation from less potent piperidine-based analogs is critical.
- [1] BindingDB. BDBM50526759 (CHEMBL4452536): Affinity data for 1-(4-(5-bromopyridin-2-yl)piperidin-1-yl)ethanone. IC50: PDHK1 24 nM; PDHK4 87 nM; PDHK3 90 nM; PDHK2 132 nM. View Source
- [2] PMC Table 2. IC50 for PDK2 activity of compounds with the piperidine ring substituted at the R position. Compound 5 (R = H): IC50 = 195 nM. View Source
